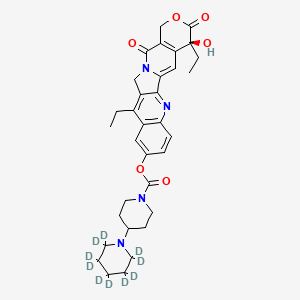
Wybutosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) of eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate is then converted to the tricyclic core of this compound by the enzyme TYW1, using pyruvate as a C-3 source and flavin mononucleotide (FMN) as a cofactor. Subsequent steps involve the enzymes TYW2, TYW3, and TYW4, which add various functional groups to form the final this compound structure .
Industrial Production Methods:
化学反应分析
Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, carboxylation, and methoxycarbonylation. These reactions are catalyzed by specific enzymes and involve common reagents such as S-adenosylmethionine (SAM) and pyruvate .
Common Reagents and Conditions:
Methylation: Catalyzed by N1-methyltransferase TRM5 using SAM as a methyl donor.
Carboxylation: Involves the addition of a carboxyl group, facilitated by TYW4.
Methoxycarbonylation: The addition of a methoxycarbonyl group, catalyzed by TYW4 or other unidentified factors.
Major Products: The major product of these reactions is this compound, a tricyclic nucleoside with a large side chain that stabilizes codon-anticodon interactions during protein synthesis .
科学研究应用
Wybutosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
作用机制
Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process of protein synthesis. This stabilization is achieved through its unique tricyclic structure and the presence of various functional groups that enhance its binding affinity to the tRNA . The molecular targets of this compound include the anticodon loop of phenylalanine tRNA, where it ensures accurate translation and prevents frameshifting .
相似化合物的比较
Wybutosine is part of a family of hypermodified nucleosides found in tRNA. Similar compounds include:
Wyosine (imG): A precursor to this compound found in archaea and eukaryotes.
7-Methylwyosine (mimG): Another derivative of wyosine found in certain archaea.
Isowyosine (imG2): A guanosine-37 derivative specific to archaea.
This compound is unique due to its complex tricyclic structure and the specific enzymatic pathway required for its biosynthesis. This complexity and specificity make it a critical molecule for maintaining the fidelity of protein synthesis in eukaryotic cells .
属性
CAS 编号 |
55196-46-8 |
|---|---|
分子式 |
C21H28N6O9 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1 |
InChI 键 |
QAOHCFGKCWTBGC-QHOAOGIMSA-N |
手性 SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC |
规范 SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


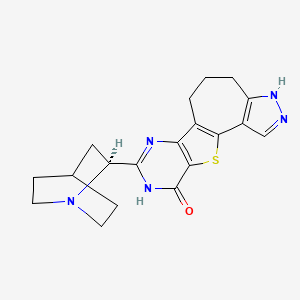
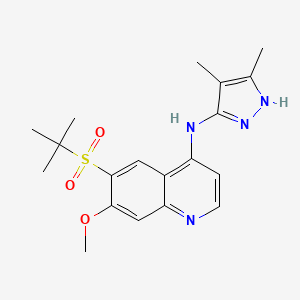
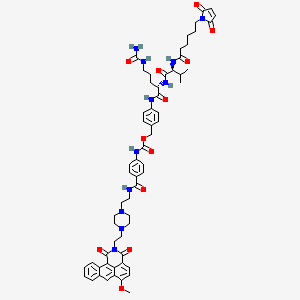

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
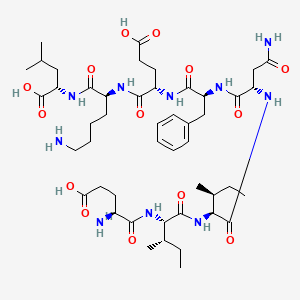
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
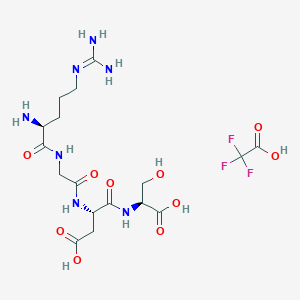

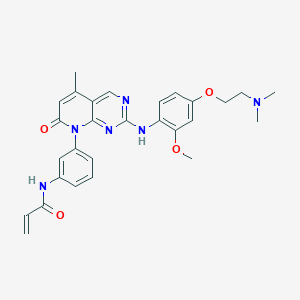
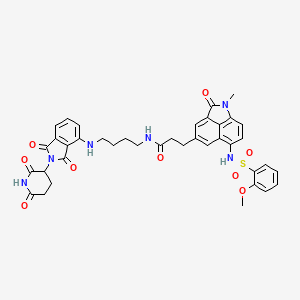
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)
